Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate

Descripción general

Descripción

Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, commonly known as Bismuth Pentapotassium Tricarboxylate (BPT), is an inorganic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a white powder with a melting point of about 200°C and a density of 2.27 g/cm3. BPT has been used in various scientific research applications, such as in vitro and in vivo studies, due to its unique chemical and biological properties. In

Aplicaciones Científicas De Investigación

Oxidation Reactions and Organic Synthesis

Bismuth compounds, specifically in both pentavalent and trivalent states, have been demonstrated to exhibit significant oxidizing power. Their application spans various oxidation reactions of organic derivatives. Inorganic bismuth reagents like sodium bismuthate and bismuth trioxide have been employed under acidic conditions for specific oxidations of alcohols to their corresponding carbonyl compounds and glycol cleavage with notable efficiency. These reactions involve stoichiometric amounts of the Bi(V) reagent, involving the Bi(V)/Bi(III) redox couple, and could be made catalytic by using external oxidants, promoting the catalytic cleavage of α-glycols by Bi(V) (Postel & Duñach, 1996). Furthermore, new classes of bismuth oxidation catalysts based on functionalized bismuth(III) carboxylates have been described, displaying efficiency in oxidative C−C bond cleavage of epoxides and their transformation into carboxylic acids in specific media.

Luminescence Applications

The luminescence of bismuth-doped materials has been extensively reviewed, highlighting bismuth's non-toxicity and its versatility as a dopant due to its numerous possible valence states and tendency to form clusters. These characteristics make bismuth a complex yet intriguing candidate for potential luminescence applications, with special emphasis on the simplified energy diagrams under different conditions for the stable trivalent Bi3+ state. The nature of emissions and their dependence on the host materials are critical for understanding the optical properties of bismuth-based materials, presenting challenges in unequivocally identifying emission sources (Swart & Kroon, 2019).

Coordination Chemistry in Medicine

Bismuth compounds have shown promise in various medical applications, including antimicrobial and anti-leishmanial agents, and most notably in the eradication of Helicobacter pylori. Recent trends indicate an extensive study of bismuth-based compounds as potential anticancer drugs, with bismuth complexes demonstrating inhibitory effects on the growth and proliferation of several types of tumors such as breast, colon, ovarian, and lung cancers. Additionally, bismuth-based nanoparticles and nanodots have been investigated for their potential in radiosensitization, aiming to enhance the therapeutic efficacy of ionizing radiation in advanced radiotherapy. The challenges involve selecting adequate radionuclides, targeting vectors, and managing the toxicity of recoil daughters of bismuth radionuclides (Kowalik, Masternak, & Barszcz, 2019).

Synthesis of Heterocyclic Compounds

The catalytic activities of bismuth(III) nitrate pentahydrate and zirconium(IV) chloride have been utilized in the nucleophilic ring opening of 2,2-dicyanooxiranes with ring closure by 1,3-dinucleophiles such as 1H-1,3-benzimidazole-2-thiol and thioureas. These reactions lead to the efficient synthesis of heterocyclic compounds condensed with benzimidazole or triazole derivatives. The catalysts used are noted for being inexpensive, highly efficient, and reusable, offering excellent regioselectivity under ambient temperature conditions (Karbalaei, Seifi, & Sheibani, 2015).

Mecanismo De Acción

Target of Action

The primary target of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, also known as Bismuth Subcitrate Potassium, is the bacterium Helicobacter pylori . This bacterium is associated with stomach ulcers and gastro-esophageal reflux disease (GERD) .

Mode of Action

Bismuth Subcitrate Potassium interacts with Helicobacter pylori by inhibiting its growth and survival .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to Helicobacter pylori’s survival and proliferation . By inhibiting these pathways, Bismuth Subcitrate Potassium helps to reduce the bacterial load in the stomach, thereby alleviating symptoms of peptic ulcers and GERD .

Pharmacokinetics

, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the compound’s bioavailability .

Result of Action

The action of Bismuth Subcitrate Potassium results in the reduction of Helicobacter pylori in the stomach . This can lead to the healing of peptic ulcers and improvement of GERD symptoms .

Análisis Bioquímico

Biochemical Properties

Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid . It interacts with various enzymes and proteins in the body, particularly those involved in the biochemical reactions related to stomach ulcers . The nature of these interactions is complex and involves both cytoprotective and antisecretory effects .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by reducing the number and total length of lesions in a model of ethanol-induced ulcers in male Wistar rats . It also impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of gastric cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It shows potent antisecretory and anti-acidic effects, more than twice that of roxatidine on histamine-stimulated secretion . It also exhibits anti-Helicobacter properties in vitro .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to be stable . It does not degrade significantly and continues to exert its cytoprotective, antisecretory, anti-acidic, and anti-Helicobacter properties .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At equimolar doses of 160 μmol kg−1, it showed a more potent cytoprotective effect than roxatidine .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the metabolism of gastric cells . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that allows it to exert its therapeutic effects

Subcellular Localization

The subcellular localization of this compound is not fully understood. Given its effects on gastric cells, it is likely that it localizes to areas of the cell involved in gastric acid production and secretion .

Propiedades

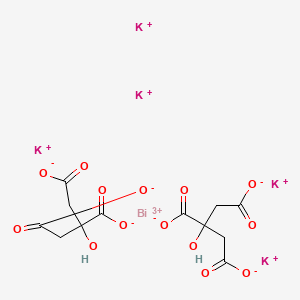

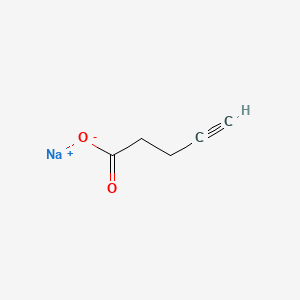

IUPAC Name |

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUAVILLCXTKTF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BiK3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57644-54-9 | |

| Record name | Bismuth subcitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SUBCITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)

![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)